Evidence Item 1: Iso-Olomoucine is Demonstrably Inactive as a CDK5 Inhibitor Compared to Olomoucine
Iso-olomoucine shows no meaningful inhibitory activity against CDK5, with an IC50 of ≥1 mM, while its active stereoisomer, olomoucine, is a potent CDK5 inhibitor with an IC50 of ~7 μM [1]. This >140-fold difference in potency confirms iso-olomoucine's suitability as a negative control for experiments involving CDK5 or other CDKs targeted by olomoucine .
| Evidence Dimension | Inhibition of Cyclin-Dependent Kinase 5 (CDK5) |
|---|---|
| Target Compound Data | IC50 ≥ 1 mM (≥ 1,000 μM) |
| Comparator Or Baseline | Olomoucine: IC50 ~7 μM |
| Quantified Difference | >140-fold difference in potency |
| Conditions | In vitro kinase activity assay |
Why This Matters
This large potency gap ensures that any observed biological effect in the presence of iso-olomoucine cannot be attributed to CDK5 inhibition, making it an essential control for target validation.
- [1] Veselý, J., et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry, 224(2), 771-786. View Source
